Odor Threshold: Furfuryl Mercaptan vs. 2-Methyl-3-furanthiol vs. Pyrazine Odorants
Furfuryl mercaptan exhibits an odor detection threshold in water of 0.005 ppb (5 ppt), which is approximately 80-fold higher (i.e., less sensitive) than that of 2-methyl-3-furanthiol (0.0004 µg/L, equivalent to ~0.0004 ppb [1]), yet approximately 2-fold more sensitive than 2-ethyl-3,6-dimethylpyrazine (0.01 ppb [1]). However, the key differentiator is odour character: furfuryl mercaptan is the only compound among these that conveys the unmistakable 'roasted coffee' note as a single-component vapour [2]. 2-Methyl-3-furanthiol, despite its lower threshold, imparts a 'roasted meat' note and cannot substitute for coffee aroma reconstitution [3]. In parosmia studies, furfuryl mercaptan was the most frequently detected trigger molecule (24 times detected by parosmic participants, 20 times reported as trigger), surpassing 2-methyl-3-furanthiol (19 detected, 10 trigger) [1].
| Evidence Dimension | Odor detection threshold in water (µg/L, temperature ~20–25 °C) |
|---|---|
| Target Compound Data | 0.005 µg/L (5 ppt) |
| Comparator Or Baseline | 2-Methyl-3-furanthiol: 0.0004 µg/L; 2-Ethyl-3,6-dimethylpyrazine: 0.01 µg/L |
| Quantified Difference | Furfuryl mercaptan threshold is 12.5× higher than 2-methyl-3-furanthiol; 2× lower than 2-ethyl-3,6-dimethylpyrazine |
| Conditions | Odor detection threshold in water (static headspace, sensory panel), as compiled from peer-reviewed literature; parosmia detection frequency from a cohort of parosmic participants |
Why This Matters
For procurement, the extreme potency (low threshold) dictates that even trace impurities can alter sensory profile, making purity specifications critical; the distinct odor character means that no other thiol can replicate coffee aroma in formulations without supplementary compounds.
- [1] Parker, J. K., et al. (2022). Table 2: Molecular triggers of parosmia. Communications Medicine, 2, Article 68. View Source
- [2] Schoenauer, S., & Schieberle, P. (2018). Structure-Odor Correlations in Homologous Series of Mercapto Furans and Mercapto Thiophenes. Journal of Agricultural and Food Chemistry, 66(16), 4189–4196. View Source
- [3] Flament, I. (2002). Coffee Flavor Chemistry. John Wiley & Sons. (Review of odor thresholds and character of coffee thiols). View Source
